molecular formula C11H20N4O B13621409 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13621409
M. Wt: 224.30 g/mol
InChI Key: XXFDLHIUJXCDBZ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with ethylamine and a suitable butanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H16N4
  • Molecular Weight : 196.26 g/mol
  • CAS Number : 1344303-52-1

Biological Activities

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including this compound. These activities include:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. In vitro studies indicated that certain pyrazole compounds exhibit significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings have been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Some studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, which are crucial for cancer treatment .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for this compound was found to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives. The study reported that compounds similar to this compound inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-7-5-9(2)14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)

InChI Key

XXFDLHIUJXCDBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CC(=N1)C)C(=O)N

Origin of Product

United States

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